molecular formula C20H24N4OS B2754632 2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole CAS No. 1334371-86-6

2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole

Cat. No.: B2754632
CAS No.: 1334371-86-6
M. Wt: 368.5
InChI Key: BBKDNRVNDDWPBT-UHFFFAOYSA-N
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Description

2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole is a complex organic compound that features a combination of imidazole, piperidine, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazole ring, the piperidine ring, and the benzothiazole ring, followed by their sequential coupling.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The imidazole and benzothiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using hydrogenation techniques, particularly targeting the piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the imidazole and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to fully saturated piperidine derivatives.

Scientific Research Applications

2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity, while the piperidine and benzothiazole rings can interact with various receptors and proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a benzimidazole structure.

    Thiabendazole: An antihelmintic agent with a benzothiazole ring.

Uniqueness

What sets 2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole apart is its unique combination of three distinct heterocyclic rings, which confer a broad range of chemical and biological activities. This structural complexity allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c1-14(2)18-21-9-12-24(18)13-15-7-10-23(11-8-15)20(25)19-22-16-5-3-4-6-17(16)26-19/h3-6,9,12,14-15H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKDNRVNDDWPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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